N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
Description
The compound N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a synthetic small molecule characterized by a pyrimidine core substituted with a methyl and trifluoromethyl group, linked via an ethyl chain to a cyclopentanecarboxamide moiety bearing a thiophen-2-yl substituent. Its structural design integrates fluorinated and heterocyclic motifs, which are common in pharmaceuticals to optimize target binding, metabolic stability, and solubility.
Properties
IUPAC Name |
N-[2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]-1-thiophen-2-ylcyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3N3OS/c1-12-11-13(18(19,20)21)24-15(23-12)6-9-22-16(25)17(7-2-3-8-17)14-5-4-10-26-14/h4-5,10-11H,2-3,6-9H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJEWFNVHBICAOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CCNC(=O)C2(CCCC2)C3=CC=CS3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a synthetic compound with potential applications in medicinal chemistry, particularly in the context of its biological activity. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of 399.4 g/mol. It features a pyrimidine ring substituted with a trifluoromethyl group, an ethyl side chain, and a cyclopentanecarboxamide moiety, which contributes to its unique biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or cancer progression, potentially modulating the activity of kinases such as c-KIT, which is implicated in various malignancies.
- Receptor Binding : It could also interact with receptors in the central nervous system (CNS), influencing neurotransmitter systems and exhibiting neuroprotective effects.
Antitumor Activity
Recent studies have indicated that compounds with similar structures exhibit significant antitumor activity. For example, a related compound was shown to inhibit c-KIT kinase with single-digit nanomolar potency against both wild-type and drug-resistant mutants, suggesting a promising therapeutic application for gastrointestinal stromal tumors (GISTs) .
Anti-inflammatory Properties
The compound has been investigated for its potential as an anti-inflammatory agent. Research indicates that it may inhibit the NF-kB pathway, reducing oxidative stress and inflammation .
Case Study 1: c-KIT Inhibition
In a study focused on c-KIT inhibitors, a related compound demonstrated effectiveness against various gain-of-function mutations associated with resistance to traditional therapies. The findings suggest that structural modifications similar to those found in this compound could enhance potency and selectivity against resistant cancer phenotypes .
Case Study 2: Neuroprotective Effects
Another study investigated the neuroprotective effects of pyrimidine-based compounds. The results indicated that these compounds could protect neuronal cells from oxidative damage through modulation of antioxidant enzyme activity. This suggests potential applications in treating neurodegenerative diseases .
Data Table: Biological Activity Comparison
Comparison with Similar Compounds
Structural Comparison
The compound’s structural analogs can be grouped based on shared pharmacophoric elements:
Key Observations :
Pyrimidine Substitution: The target compound’s 4-methyl-6-(trifluoromethyl)pyrimidine is distinct from Reference Example 107’s 6-(trifluoromethyl)pyrimidin-4-yl (positional isomer) and Compound 1’s thietan-3-yloxy substitution. Trifluoromethyl groups improve metabolic stability and lipophilicity compared to non-fluorinated analogs . Compound 1’s thietan-3-yloxy group introduces a sulfur-containing heterocycle, which may enhance solubility but reduce stability due to oxidative susceptibility .
The cyclopentane-thiophene carboxamide in the target contrasts with Reference Example 107’s aromatic trifluoromethylphenyl group, suggesting divergent binding modes (e.g., thiophene’s π-stacking vs. fluorophenyl’s hydrophobic interactions).
Fluorination Impact :
- Both the target and Reference Example 107 leverage trifluoromethyl groups for enhanced potency and stability, while Compound 1 lacks fluorination, likely resulting in faster metabolic clearance .
Pharmacological Comparison
While direct activity data are unavailable, structural analysis permits inferences:
- Target Affinity : The spirocyclic system in Reference Example 107 may improve binding to sterically constrained enzyme pockets compared to the target’s flexible ethyl linker .
- Selectivity : The thiophene moiety in the target could reduce off-target effects relative to the difluorophenyl group in Reference Example 107, which may interact more broadly with hydrophobic domains.
ADMET Properties
- Solubility : Reference Example 107’s hydroxyl group and polar diazaspiro system likely enhance aqueous solubility over the target’s thiophene and cyclopentane .
- Metabolic Stability : The target’s trifluoromethyl group and thiophene ring may confer superior resistance to CYP450-mediated metabolism compared to Compound 1’s thioether .
- Bioavailability : The target’s moderate lipophilicity (from trifluoromethyl and cyclopentane) balances absorption and solubility, whereas Reference Example 107’s polar groups may limit membrane permeability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
